Cas no 874202-33-2 (4H-1-Benzopyran-4-one,3-hydroxy-5-methoxy-2-(4-methoxyphenyl)-7-(phenylmethoxy)-)

4H-1-Benzopyran-4-one,3-hydroxy-5-methoxy-2-(4-methoxyphenyl)-7-(phenylmethoxy)- structure
874202-33-2 structure
اسم المنتج:4H-1-Benzopyran-4-one,3-hydroxy-5-methoxy-2-(4-methoxyphenyl)-7-(phenylmethoxy)-
كاس عدد:874202-33-2
وسط:C24H20O6
ميغاواط:404.412007331848
CID:1890888
PubChem ID:24178860

4H-1-Benzopyran-4-one,3-hydroxy-5-methoxy-2-(4-methoxyphenyl)-7-(phenylmethoxy)- الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • 4H-1-Benzopyran-4-one,3-hydroxy-5-methoxy-2-(4-methoxyphenyl)-7-(phenylmethoxy)-
    • 3-Hydroxy-5-methoxy-2-(4-methoxyphenyl)-7-(phenylmethoxy)-4H-1-benzopyran-4-one (ACI)
    • 7-(Benzyloxy)-3-hydroxy-5-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one
    • 874202-33-2
    • SCHEMBL5792138
    • 4H-1-Benzopyran-4-one, 3-hydroxy-5-methoxy-2-(4-methoxyphenyl)-7-(phenylmethoxy)-
    • 7-Benzyloxy-3-hydroxy-5-methoxy-2-(4-methoxy-phenyl)-chromen-4-one
    • F82073
    • نواة داخلي: 1S/C24H20O6/c1-27-17-10-8-16(9-11-17)24-23(26)22(25)21-19(28-2)12-18(13-20(21)30-24)29-14-15-6-4-3-5-7-15/h3-13,26H,14H2,1-2H3
    • مفتاح Inchi: IWRBCCIPJILBJB-UHFFFAOYSA-N
    • ابتسامات: O=C1C2C(=CC(=CC=2OC)OCC2C=CC=CC=2)OC(C2C=CC(OC)=CC=2)=C1O

حساب السمة

  • نوعية دقيقة: 404.12598835g/mol
  • النظائر كتلة واحدة: 404.12598835g/mol
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 1
  • عدد مستقبلات الهيدروجين بوند: 6
  • عدد الذرات الثقيلة: 30
  • تدوير ملزمة العد: 6
  • تعقيدات: 617
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • إكسلوغ 3: 3.8
  • طوبولوجي سطح القطب: 74.2Ų

4H-1-Benzopyran-4-one,3-hydroxy-5-methoxy-2-(4-methoxyphenyl)-7-(phenylmethoxy)- الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1085212-250mg
7-(benzyloxy)- 3-hydroxy-5-m ethoxy-2-(4-m ethoxyphenyl)- 4H-chromen-4 -one
874202-33-2 97%
250mg
¥5701.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1085212-1g
7-(benzyloxy)- 3-hydroxy-5-m ethoxy-2-(4-m ethoxyphenyl)- 4H-chromen-4 -one
874202-33-2 97%
1g
¥9881.00 2024-04-27
1PlusChem
1P024V7V-100mg
7-(benzyloxy)- 3-hydroxy-5-m ethoxy-2-(4-m ethoxyphenyl)- 4H-chromen-4 -one
874202-33-2 96%
100mg
$591.00 2023-12-16
1PlusChem
1P024V7V-250mg
7-(benzyloxy)- 3-hydroxy-5-m ethoxy-2-(4-m ethoxyphenyl)- 4H-chromen-4 -one
874202-33-2 96%
250mg
$964.00 2023-12-16
Aaron
AR024VG7-250mg
7-(benzyloxy)- 3-hydroxy-5-m ethoxy-2-(4-m ethoxyphenyl)- 4H-chromen-4 -one
874202-33-2 97%
250mg
$512.00 2025-02-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1085212-100mg
7-(benzyloxy)- 3-hydroxy-5-m ethoxy-2-(4-m ethoxyphenyl)- 4H-chromen-4 -one
874202-33-2 97%
100mg
¥2958.00 2024-04-27
Aaron
AR024VG7-100mg
7-(benzyloxy)- 3-hydroxy-5-m ethoxy-2-(4-m ethoxyphenyl)- 4H-chromen-4 -one
874202-33-2 97%
100mg
$307.00 2025-02-13
Aaron
AR024VG7-1g
7-(benzyloxy)- 3-hydroxy-5-m ethoxy-2-(4-m ethoxyphenyl)- 4H-chromen-4 -one
874202-33-2 97%
1g
$1024.00 2025-02-13

4H-1-Benzopyran-4-one,3-hydroxy-5-methoxy-2-(4-methoxyphenyl)-7-(phenylmethoxy)- طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C
1.2 Reagents: Trimethyl borate
1.3 Reagents: Acetic acid Solvents: Water
المراجع
Total synthesis of (-)-episilvestrol and (-)-silvestrol
El Sous, Mariana; et al, Angewandte Chemie, 2007, 46(41), 7835-7838

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 5 min, -78 °C
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ;  -78 °C; 40 min, -78 °C
1.3 Reagents: Acetic acid ,  Hydrogen peroxide Solvents: Water ;  -78 °C; 1 h, -78 °C → rt
1.4 Reagents: Sodium bicarbonate Solvents: Water
المراجع
Total Synthesis of the Potent Anticancer Aglaia Metabolites (-)-Silvestrol and (-)-Episilvestrol and the Active Analogue (-)-4'-Desmethoxyepisilvestrol
Adams, Tim E.; et al, Journal of the American Chemical Society, 2009, 131(4), 1607-1616

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  3 d, rt
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 5 min, -78 °C
2.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ;  -78 °C; 40 min, -78 °C
2.3 Reagents: Acetic acid ,  Hydrogen peroxide Solvents: Water ;  -78 °C; 1 h, -78 °C → rt
2.4 Reagents: Sodium bicarbonate Solvents: Water
المراجع
Total Synthesis of the Potent Anticancer Aglaia Metabolites (-)-Silvestrol and (-)-Episilvestrol and the Active Analogue (-)-4'-Desmethoxyepisilvestrol
Adams, Tim E.; et al, Journal of the American Chemical Society, 2009, 131(4), 1607-1616

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Pyridine ,  Diethylene glycol ,  Sodium hydroxide Solvents: Water ;  rt → 100 °C; 2 h, 100 °C; < 20 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
1.3 Solvents: Methanol ;  1 h, rt → reflux
2.1 Reagents: Triethylamine ,  (1,1-Dimethylethyl)dimethylsilyl 1,1,1-trifluoromethanesulfonate Solvents: Dichloromethane ;  1 h, 0 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C → rt
2.3 Reagents: Sodium bicarbonate ,  m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C → rt; 4 h, rt
2.4 Catalysts: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ,  Water ;  rt → reflux; 6 h, reflux; reflux → rt
2.5 Solvents: Ethanol ;  1 h, reflux
3.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt → 0 °C
3.2 0 °C → rt; 3 h, rt
3.3 Reagents: Hydrochloric acid Solvents: Water
3.4 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -70 °C; 1 h, -60 °C; 1 h, -60 °C → -20 °C
3.5 Reagents: Ammonium chloride Solvents: Water ;  -20 °C → rt
3.6 Reagents: Sulfuric acid Solvents: Acetic acid ,  Water ;  20 h, rt
3.7 Reagents: Water ;  15 min, cooled
3.8 Solvents: Ethanol ;  1 h, rt → reflux
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1 h, rt → 80 °C; 80 °C → rt
4.2 Reagents: Hydrochloric acid Solvents: Water
المراجع
Synthetic Silvestrol Analogues as Potent and Selective Protein Synthesis Inhibitors
Liu, Tao; et al, Journal of Medicinal Chemistry, 2012, 55(20), 8859-8878

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Potassium carbonate
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C
2.2 Reagents: Trimethyl borate
2.3 Reagents: Acetic acid Solvents: Water
المراجع
Total synthesis of (-)-episilvestrol and (-)-silvestrol
El Sous, Mariana; et al, Angewandte Chemie, 2007, 46(41), 7835-7838

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt → 60 °C; 3 h, 60 °C; 60 °C → 40 °C
1.2 3 d, 40 °C; 40 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
1.4 Solvents: Ethyl acetate ;  1 h, rt → reflux
2.1 Reagents: Pyridine ,  Diethylene glycol ,  Sodium hydroxide Solvents: Water ;  rt → 100 °C; 2 h, 100 °C; < 20 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
2.3 Solvents: Methanol ;  1 h, rt → reflux
3.1 Reagents: Triethylamine ,  (1,1-Dimethylethyl)dimethylsilyl 1,1,1-trifluoromethanesulfonate Solvents: Dichloromethane ;  1 h, 0 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C → rt
3.3 Reagents: Sodium bicarbonate ,  m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C → rt; 4 h, rt
3.4 Catalysts: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ,  Water ;  rt → reflux; 6 h, reflux; reflux → rt
3.5 Solvents: Ethanol ;  1 h, reflux
4.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt → 0 °C
4.2 0 °C → rt; 3 h, rt
4.3 Reagents: Hydrochloric acid Solvents: Water
4.4 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -70 °C; 1 h, -60 °C; 1 h, -60 °C → -20 °C
4.5 Reagents: Ammonium chloride Solvents: Water ;  -20 °C → rt
4.6 Reagents: Sulfuric acid Solvents: Acetic acid ,  Water ;  20 h, rt
4.7 Reagents: Water ;  15 min, cooled
4.8 Solvents: Ethanol ;  1 h, rt → reflux
5.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1 h, rt → 80 °C; 80 °C → rt
5.2 Reagents: Hydrochloric acid Solvents: Water
المراجع
Synthetic Silvestrol Analogues as Potent and Selective Protein Synthesis Inhibitors
Liu, Tao; et al, Journal of Medicinal Chemistry, 2012, 55(20), 8859-8878

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Triethylamine ,  (1,1-Dimethylethyl)dimethylsilyl 1,1,1-trifluoromethanesulfonate Solvents: Dichloromethane ;  1 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C → rt
1.3 Reagents: Sodium bicarbonate ,  m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C → rt; 4 h, rt
1.4 Catalysts: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ,  Water ;  rt → reflux; 6 h, reflux; reflux → rt
1.5 Solvents: Ethanol ;  1 h, reflux
2.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt → 0 °C
2.2 0 °C → rt; 3 h, rt
2.3 Reagents: Hydrochloric acid Solvents: Water
2.4 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -70 °C; 1 h, -60 °C; 1 h, -60 °C → -20 °C
2.5 Reagents: Ammonium chloride Solvents: Water ;  -20 °C → rt
2.6 Reagents: Sulfuric acid Solvents: Acetic acid ,  Water ;  20 h, rt
2.7 Reagents: Water ;  15 min, cooled
2.8 Solvents: Ethanol ;  1 h, rt → reflux
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1 h, rt → 80 °C; 80 °C → rt
3.2 Reagents: Hydrochloric acid Solvents: Water
المراجع
Synthetic Silvestrol Analogues as Potent and Selective Protein Synthesis Inhibitors
Liu, Tao; et al, Journal of Medicinal Chemistry, 2012, 55(20), 8859-8878

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Sodium carbonate Catalysts: Tetrabutylammonium iodide Solvents: Dimethylformamide ;  2 d, rt
2.1 Reagents: Pyridine ,  Iodine Solvents: Pyridine ;  3 h, 90 °C
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  3 d, rt
4.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 5 min, -78 °C
4.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ;  -78 °C; 40 min, -78 °C
4.3 Reagents: Acetic acid ,  Hydrogen peroxide Solvents: Water ;  -78 °C; 1 h, -78 °C → rt
4.4 Reagents: Sodium bicarbonate Solvents: Water
المراجع
Total Synthesis of the Potent Anticancer Aglaia Metabolites (-)-Silvestrol and (-)-Episilvestrol and the Active Analogue (-)-4'-Desmethoxyepisilvestrol
Adams, Tim E.; et al, Journal of the American Chemical Society, 2009, 131(4), 1607-1616

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: Sodium carbonate
1.2 Reagents: Iodine Solvents: Pyridine
2.1 Reagents: Potassium carbonate
3.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C
3.2 Reagents: Trimethyl borate
3.3 Reagents: Acetic acid Solvents: Water
المراجع
Total synthesis of (-)-episilvestrol and (-)-silvestrol
El Sous, Mariana; et al, Angewandte Chemie, 2007, 46(41), 7835-7838

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1 h, rt → 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
المراجع
Synthetic Silvestrol Analogues as Potent and Selective Protein Synthesis Inhibitors
Liu, Tao; et al, Journal of Medicinal Chemistry, 2012, 55(20), 8859-8878

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt → 0 °C
1.2 0 °C → rt; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.4 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -70 °C; 1 h, -60 °C; 1 h, -60 °C → -20 °C
1.5 Reagents: Ammonium chloride Solvents: Water ;  -20 °C → rt
1.6 Reagents: Sulfuric acid Solvents: Acetic acid ,  Water ;  20 h, rt
1.7 Reagents: Water ;  15 min, cooled
1.8 Solvents: Ethanol ;  1 h, rt → reflux
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1 h, rt → 80 °C; 80 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water
المراجع
Synthetic Silvestrol Analogues as Potent and Selective Protein Synthesis Inhibitors
Liu, Tao; et al, Journal of Medicinal Chemistry, 2012, 55(20), 8859-8878

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: Pyridine ,  Iodine Solvents: Pyridine ;  3 h, 90 °C
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  3 d, rt
3.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 5 min, -78 °C
3.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ;  -78 °C; 40 min, -78 °C
3.3 Reagents: Acetic acid ,  Hydrogen peroxide Solvents: Water ;  -78 °C; 1 h, -78 °C → rt
3.4 Reagents: Sodium bicarbonate Solvents: Water
المراجع
Total Synthesis of the Potent Anticancer Aglaia Metabolites (-)-Silvestrol and (-)-Episilvestrol and the Active Analogue (-)-4'-Desmethoxyepisilvestrol
Adams, Tim E.; et al, Journal of the American Chemical Society, 2009, 131(4), 1607-1616

4H-1-Benzopyran-4-one,3-hydroxy-5-methoxy-2-(4-methoxyphenyl)-7-(phenylmethoxy)- Raw materials

4H-1-Benzopyran-4-one,3-hydroxy-5-methoxy-2-(4-methoxyphenyl)-7-(phenylmethoxy)- Preparation Products

الموردين الموصى بهم
Handan Zechi Trading Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Taizhou Jiayin Chemical Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Taizhou Jiayin Chemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Jiangsu Xinsu New Materials Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Hebei Ganmiao New material Technology Co., LTD
Zhejiang Brunova Technology Co., Ltd.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Zhejiang Brunova Technology Co., Ltd.